molecular formula C12H19NOS B14179314 1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol CAS No. 891715-04-1

1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol

Cat. No.: B14179314
CAS No.: 891715-04-1
M. Wt: 225.35 g/mol
InChI Key: BLPWJUSLHZGBDQ-UHFFFAOYSA-N
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Description

1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol is an organic compound with a complex structure that includes an ethyl group, a methylphenyl group, an amino group, a sulfanyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and functional groups.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact mechanism depends on the specific application and target, but it often involves the formation of covalent or non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

891715-04-1

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

1-(N-ethyl-3-methylanilino)-3-sulfanylpropan-2-ol

InChI

InChI=1S/C12H19NOS/c1-3-13(8-12(14)9-15)11-6-4-5-10(2)7-11/h4-7,12,14-15H,3,8-9H2,1-2H3

InChI Key

BLPWJUSLHZGBDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CS)O)C1=CC=CC(=C1)C

Origin of Product

United States

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